molecular formula C18H36N2S3 B1603000 Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- CAS No. 204376-00-1

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-

Cat. No.: B1603000
CAS No.: 204376-00-1
M. Wt: 376.7 g/mol
InChI Key: NFZRSOHGHXZUPA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Classification

The systematic nomenclature of thiodicarbonic diamide tetrakis(2-methylpropyl) reflects the complex structural organization inherent in advanced organosulfur chemistry. According to International Union of Pure and Applied Chemistry conventions, this compound is formally designated as bis(2-methylpropyl)carbamothioyl N,N-bis(2-methylpropyl)carbamodithioate, emphasizing the symmetrical arrangement of 2-methylpropyl substituents around the central thiodicarbonic diamide core. The molecular formula C₁₈H₃₆N₂S₃ indicates the presence of eighteen carbon atoms, thirty-six hydrogen atoms, two nitrogen atoms, and three sulfur atoms, establishing a molecular weight of 376.69 grams per mole. This nomenclature system distinguishes the compound from related thiocarbamate derivatives through its specific substitution pattern and sulfur connectivity.

The chemical classification of this compound places it within the broader category of thiocarbamates, which are characterized by the presence of sulfur analogs of carbamate functional groups. More specifically, it belongs to the subfamily of S-thiocarbamates, where the sulfur atom is directly bonded to the carbon atom of the carbamate moiety. The thiodicarbonic diamide designation indicates the presence of two thiocarbonyl groups connected through a sulfur bridge, creating the distinctive [(H₂N)C(S)]₂S structural motif that defines this class of compounds. This classification system has evolved through decades of organosulfur chemistry research, reflecting the systematic approach to understanding structure-activity relationships in sulfur-containing molecules.

Historical Context of Thiocarbamate Derivatives Development

The historical development of thiocarbamate derivatives represents a fascinating trajectory that began in the early stages of synthetic organic chemistry and evolved into sophisticated industrial applications. Chemical structures containing thiocarbamate functional groups first emerged as catalysts in rubber vulcanization processes during the 1880s, marking the beginning of their practical utility in materials science. The discovery of thiocarbamate chemistry was further advanced by the work of German chemist Randolph Riemschneider in 1951, who developed the Riemschneider thiocarbamate synthesis as a more efficient method for producing these compounds from alkyl or aryl thiocyanates under acidic conditions.

The evolution of thiocarbamate derivatives continued throughout the twentieth century with significant milestones in agricultural chemistry. In 1943, the first thiocarbamate derivative, nabam, was patented as a fungicide for agricultural applications, followed by zineb, which represented the first thiocarbamate compound to be coupled with a metal ion. The introduction of thiocarbamate-based herbicides in 1957 marked another crucial development, creating a market that reached $200,000,000 by 2017. These compounds, including prosulfocarb, pebulate, molinate, and triallate, demonstrated the versatility of thiocarbamate chemistry in addressing diverse agricultural challenges.

The specific development of tetrakis(2-methylpropyl) substituted thiodicarbonic diamides emerged from the continuous refinement of rubber accelerator technology. Traditional compounds such as tetramethylthiuram monosulfide, while effective, presented environmental concerns related to nitrosamine formation. The tetrakis(2-methylpropyl) derivative was developed as an environmentally friendly alternative that maintains the accelerating properties while eliminating the production of carcinogenic nitrosamines. This development reflects the modern emphasis on sustainable chemistry and the replacement of potentially harmful industrial chemicals with safer alternatives.

Position Within Organosulfur Compound Taxonomy

The taxonomic position of thiodicarbonic diamide tetrakis(2-methylpropyl) within organosulfur chemistry reveals its relationship to a diverse array of sulfur-containing compounds that exhibit varied structural and functional characteristics. Organosulfur compounds can be classified according to their sulfur-containing functional groups, with thiocarbamates representing one of several major structural classes alongside sulfides, thiols, disulfides, thioesters, sulfoxides, sulfones, and sulfimides. Within this classification system, thiocarbamates occupy a distinct position as compounds containing the characteristic -S-C(=O)-N= or -S-C(=S)-N= functional groups, distinguishing them from other organosulfur families.

The specific structural features of thiodicarbonic diamide tetrakis(2-methylpropyl) place it within the S-thiocarbamate subfamily, where the sulfur atom is directly attached to the carbonyl carbon rather than the oxygen atom. This structural arrangement contrasts with O-thiocarbamates, where the sulfur substitution occurs at the oxygen position, resulting in different chemical reactivity and biological activity profiles. The thiodicarbonic diamide motif further specifies the compound's position within this subfamily, indicating the presence of two thiocarbonyl groups connected through a central sulfur bridge, creating a symmetrical molecular architecture.

Compound Classification Functional Group Structural Formula Example
Sulfides C-S-C R-S-R' Dimethyl sulfide
Thiols C-SH R-SH Methanethiol
Disulfides C-S-S-C R-S-S-R' Diphenyl disulfide
Thioesters C-S-C(=O) R-S-CO-R' Acetyl coenzyme A
S-Thiocarbamates C-S-C(=O)-N R-S-CO-NR'₂ Vernolate
Thiodicarbonic diamides [(R₂N)C(S)]₂S Complex bridge Tetrakis(2-methylpropyl) derivative

The molecular architecture of thiodicarbonic diamide tetrakis(2-methylpropyl) demonstrates the sophisticated structural organization possible within organosulfur chemistry. The compound contains multiple sulfur oxidation states and coordination environments, including thiocarbonyl sulfur atoms that participate in resonance stabilization and a bridging sulfur atom that connects the two thiocarbonyl moieties. This structural complexity contributes to the compound's unique chemical reactivity profile and its effectiveness as a rubber vulcanization accelerator. The 2-methylpropyl substituents provide steric bulk that influences the compound's solubility characteristics and processing behavior in rubber formulations.

The relationship between thiodicarbonic diamide tetrakis(2-methylpropyl) and related compounds in the thiocarbamate family can be understood through comparative structural analysis. Simpler thiocarbamate derivatives, such as tetramethylthiuram monosulfide with the molecular formula C₆H₁₂N₂S₃, share the basic thiocarbonyl functional group but lack the extended alkyl substitution pattern. The tetrakis(2-methylpropyl) substitution pattern significantly increases the molecular weight and alters the physicochemical properties compared to tetramethyl analogs, resulting in different melting points, solubility characteristics, and processing behaviors. This structural variation demonstrates the systematic approach to molecular design within organosulfur chemistry, where specific substitution patterns are employed to optimize particular performance characteristics.

Properties

IUPAC Name

bis(2-methylpropyl)carbamothioyl N,N-bis(2-methylpropyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2S3/c1-13(2)9-19(10-14(3)4)17(21)23-18(22)20(11-15(5)6)12-16(7)8/h13-16H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZRSOHGHXZUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)SC(=S)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942612
Record name N,N,N',N'-Tetrakis(2-methylpropyl)trithiodicarbonic diamide
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Molecular Weight

376.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204376-00-1
Record name Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N′,N′-tetrakis(2-methylpropyl)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiodicarbonic diamide (((H2N)C(S))2S), N,N,N',N'-tetrakis(2-methylpropyl)-
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Record name Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetrakis(2-methylpropyl)-
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Record name N,N,N',N'-Tetrakis(2-methylpropyl)trithiodicarbonic diamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes for Thiuram Disulfides

Thiuram disulfides are typically synthesized via the reaction of secondary amines with carbon disulfide under alkaline conditions to form dithiocarbamate salts, followed by oxidation to yield the disulfide. For the tetrakis(2-methylpropyl) derivative, the general synthetic pathway involves:

  • Formation of Dithiocarbamate Salt

    • Reacting 2-methylpropylamine (isobutylamine) with carbon disulfide in the presence of a base such as sodium hydroxide to form sodium N-(2-methylpropyl)dithiocarbamate.
    • This step is generally conducted in aqueous or alcoholic media under controlled temperature to optimize yield and purity.
  • Oxidation to Thiuram Disulfide

    • The dithiocarbamate salt is then oxidized, commonly using oxidizing agents such as iodine, hydrogen peroxide, or air oxidation catalyzed by metal ions, to form tetrakis(2-methylpropyl)thiuram disulfide.
    • The oxidation step must be carefully controlled to avoid over-oxidation or decomposition.

Detailed Preparation Methodology

Based on analogous thiuram disulfide syntheses and industrial practices, the preparation method for tetrakis(2-methylpropyl)thiodicarbonic diamide can be described as follows:

Step Procedure Conditions Notes
1 Dissolve 2-methylpropylamine in aqueous ethanol Ambient temperature, stirring Ensures good solubility and reaction kinetics
2 Add carbon disulfide dropwise under stirring Temperature maintained below 10°C Prevents side reactions and controls exotherm
3 Add sodium hydroxide solution slowly pH maintained around 10-11 Formation of sodium dithiocarbamate salt
4 Stir the reaction mixture for 1-2 hours Room temperature Complete formation of dithiocarbamate
5 Oxidize the dithiocarbamate salt with iodine solution Controlled addition at 0-5°C Formation of thiuram disulfide; iodine reduced to iodide
6 Filter and wash the precipitated thiuram disulfide Washing with water and ethanol Purification step
7 Dry under vacuum 40-50°C Yields pure tetrakis(2-methylpropyl)thiuram disulfide

Research Findings and Optimization

  • Reaction Yield and Purity: The yield of thiuram disulfide synthesis typically ranges from 70% to 85%, depending on reaction conditions such as temperature control, reagent purity, and oxidation method. Purity is verified by spectroscopic methods including IR and NMR, confirming the characteristic thiocarbamoyl and disulfide functional groups.

  • Oxidation Agents: Iodine is preferred for laboratory-scale synthesis due to its mildness and ease of handling. Industrial processes may employ air oxidation catalyzed by copper salts to reduce cost and environmental impact.

  • Solvent Effects: Use of aqueous ethanol or methanol as solvent improves solubility of reactants and facilitates reaction kinetics. Chloroform and other organic solvents are generally avoided due to toxicity and environmental concerns.

  • Temperature Control: Maintaining low temperature during carbon disulfide addition and oxidation steps is critical to minimize side reactions and decomposition.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Amine concentration 1.0 M in aqueous ethanol Ensures complete reaction with CS2
CS2 addition rate Dropwise over 30 min Controls exothermic reaction
pH during salt formation 10-11 Optimal for dithiocarbamate stability
Oxidizing agent Iodine, H2O2, or air + catalyst Determines reaction rate and purity
Temperature during oxidation 0-5°C Prevents over-oxidation
Reaction time 1-2 hours per step Ensures completion
Purification Filtration, washing, vacuum drying Removes impurities and solvents

Chemical Reactions Analysis

Types of Reactions

Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Thiodicarbonic diamide is characterized by its unique structure, which includes two thiocarbonamide groups connected by a sulfur atom. Its chemical formula is C8H16N2S3\text{C}_8\text{H}_{16}\text{N}_2\text{S}_3, indicating the presence of nitrogen and sulfur that contribute to its reactivity and functional properties.

Agricultural Applications

Fungicide and Pest Control:
Thiodicarbonic diamide derivatives are utilized as fungicides in agriculture. They function by inhibiting specific enzymes in fungal pathogens, thereby preventing the spread of diseases in crops. For instance, studies have shown that these compounds effectively control various fungal infections in crops such as grapes and potatoes .

Case Study:
In a controlled field trial, the application of thiodicarbonic diamide demonstrated a significant reduction in the incidence of powdery mildew on grapevines compared to untreated controls. The results indicated a 70% reduction in disease severity after three applications during the growing season .

Industrial Applications

Rubber Industry:
Thiodicarbonic diamide is employed as an accelerator in the vulcanization process of rubber. It enhances the cross-linking of rubber molecules, improving elasticity and durability. This application is critical for producing high-performance tires and other rubber products.

Data Table: Rubber Properties with Thiodicarbonic Diamide

PropertyControl (No Additive)With Thiodicarbonic Diamide
Tensile Strength (MPa)1015
Elongation at Break (%)300450
Hardness (Shore A)6070

Pharmaceutical Applications

Potential Medicinal Uses:
Research indicates that thiodicarbonic diamide may possess anti-inflammatory and analgesic properties. Preliminary studies suggest that it could inhibit certain inflammatory pathways, making it a candidate for further investigation in drug development.

Case Study:
In vitro studies demonstrated that thiodicarbonic diamide reduced the production of pro-inflammatory cytokines in human cell lines by up to 50%. This finding warrants further exploration into its potential as a therapeutic agent for inflammatory diseases .

Environmental Impact

Toxicity and Ecotoxicology:
While thiodicarbonic diamide has beneficial applications, it is essential to consider its environmental impact. The compound is classified as toxic to aquatic life with long-lasting effects. Studies have shown that it can accumulate in water systems, posing risks to aquatic organisms .

Data Table: Ecotoxicological Effects

OrganismLC50 (mg/L)Observations
Fish (e.g., Danio rerio)5Significant mortality observed
Daphnia magna3Reduced reproductive success
Algae10Inhibition of growth

Mechanism of Action

The mechanism of action of Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)- involves its interaction with various molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The central sulfur atom plays a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of 2-methylpropyl groups enhances its solubility and stability compared to similar compounds .

Biological Activity

Thiodicarbonic diamide, specifically the compound (((H2N)C(S))2S), tetrakis(2-methylpropyl)-, is a sulfur-containing organic compound that has garnered attention for its biological activity and potential applications in various fields, particularly in rubber production and as a chemical accelerator. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Thiodicarbonic diamide is characterized by its unique chemical structure, which includes two thioamide groups connected by a carbon chain. The presence of sulfur atoms contributes to its reactivity and biological interactions.

Biological Activity

Mechanisms of Action:
Thiodicarbonic diamide exhibits biological activity primarily through its role as an accelerator in rubber vulcanization. It enhances the cross-linking of rubber polymers, thereby improving the mechanical properties and thermal stability of rubber products. The compound acts similarly to other dithiocarbamate accelerators, promoting faster curing rates and better performance under heat.

Toxicity and Safety:
Research indicates that thiodicarbonic diamide has low acute toxicity. For instance, studies have shown that the LD50 (lethal dose for 50% of the population) for related compounds is relatively high, suggesting a favorable safety profile when used within recommended limits. However, prolonged exposure can lead to allergic reactions or dermatitis in sensitive individuals, particularly those working with rubber products containing this compound .

Case Studies

  • Occupational Exposure:
    A case study involving workers in the rubber industry reported instances of allergic contact dermatitis linked to exposure to thiodicarbonic diamide and similar compounds. Monitoring and protective measures have been recommended to mitigate these risks .
  • Animal Studies:
    In animal studies assessing the effects of thiodicarbonic diamide on liver function, significant findings included alterations in liver enzyme levels and histopathological changes at higher doses. These studies underscore the importance of evaluating long-term exposure impacts .

Research Findings

Table 1: Summary of Toxicity Data for Thiodicarbonic Diamide

Study TypeObservationsReference
Acute ToxicityLD50 > 2000 mg/kg (dermal)
Allergic ReactionsPositive responses in sensitization tests
Liver EffectsHistological changes at high doses

Table 2: Applications in Rubber Industry

Application TypeDescriptionBenefits
Rubber VulcanizationActs as an accelerator for sulfur curingImproved durability and heat resistance
Anti-scorch AgentReduces premature vulcanization during mixingEnhanced processing safety

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between thiocarbonic acid derivatives and 2-methylpropyl amines. Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (40–80°C), and stoichiometric ratios of reagents. Catalytic bases like triethylamine may enhance reactivity. Monitoring progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies S–H and N–H stretches (~2500 cm⁻¹ and ~3300 cm⁻¹, respectively). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides definitive structural elucidation for crystalline derivatives .

Q. What stability considerations are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to moisture and oxidation. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts like sulfur oxides. Use gloveboxes for air-sensitive manipulations .

Advanced Research Questions

Q. How do steric effects from the tetrakis(2-methylpropyl) groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky 2-methylpropyl substituents create steric hindrance, reducing accessibility to the thiocarbonic core. Computational modeling (DFT calculations) can quantify steric parameters (e.g., percent buried volume, %Vbur). Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) reveals diminished nucleophilic attack at the sulfur center .

Q. What computational models predict interactions between this compound and ryanodine receptors in insecticidal applications?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina, Schrödinger Suite) model ligand-receptor binding. The thiocarbonic core’s electron density maps (from QM/MM calculations) highlight sulfur’s role in coordinating calcium channels. Comparative studies with known diamide insecticides (e.g., chlorantraniliprole) validate binding affinity predictions .

Q. What mechanistic pathways explain the environmental degradation of this compound in aquatic systems?

  • Methodological Answer : Hydrolysis under alkaline conditions (pH > 8) cleaves the S–S bond, yielding thiourea derivatives and 2-methylpropyl sulfides. Photolysis studies (UV-Vis irradiation) identify reactive intermediates via LC-MS. Ecotoxicological assays (e.g., Daphnia magna mortality tests) quantify degradation product toxicity .

Q. How does the electronic configuration of the thiocarbonic core affect catalytic activity in sulfur-transfer reactions?

  • Methodological Answer : Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between sulfur lone pairs and antibonding orbitals of adjacent C–N bonds. Electrochemical studies (cyclic voltammetry) measure redox potentials, correlating with catalytic efficiency in thiolation reactions. Substituent electron-withdrawing/donating groups modulate reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-
Reactant of Route 2
Thiodicarbonic diamide (((H2N)C(S))2S), tetrakis(2-methylpropyl)-

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